molecular formula C19H20N2O4S B565302 Hydroxy Pioglitazone (M-VII) CAS No. 625853-72-7

Hydroxy Pioglitazone (M-VII)

Número de catálogo B565302
Número CAS: 625853-72-7
Peso molecular: 372.439
Clave InChI: TUXGNBJVZUQUKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . It has the molecular formula C19H20N2O4S and a molecular weight of 372.44 .


Synthesis Analysis

A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of Pioglitazone (PIO) and Hydroxy Pioglitazone (PIO M IV) in human plasma . Analytes were separated from plasma by protein precipitation extraction technique with 0.1% Formic Acid in acetonitrile as precipitant . There are also patents available that describe the synthesis of pioglitazone and its salts .


Molecular Structure Analysis

The molecular structure of Hydroxy Pioglitazone (M-VII) has been analyzed using X-ray crystallography and molecular docking . The structure-function comparison of Pioglitazone and its most abundant in vivo metabolite, 1-hydroxypioglitazone (PioOH), revealed an altered hydrogen bonding network, including the formation of water-mediated bonds .


Physical And Chemical Properties Analysis

Hydroxy Pioglitazone (M-VII) is a solid substance that is soluble in DMF and DMSO . It has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 .

Aplicaciones Científicas De Investigación

  • Identification in Metabolism Studies : Shen et al. (2003) identified M-VII as a new metabolite of pioglitazone in rat and dog studies. They discovered it through liquid chromatography-mass spectrometry and confirmed its structure using chemical modification methods. This research contributes to understanding the metabolic pathways of pioglitazone in different species (Shen et al., 2003).

  • Detection in Clinical Studies : Lin et al. (2003) developed a method for the simultaneous determination of pioglitazone and its metabolites, including M-VII, in human plasma. This method is important for clinical studies and for monitoring the drug's presence and metabolism in patients (Lin et al., 2003).

  • Role in β-Cell Preservation : Kanda et al. (2009) explored the molecular mechanisms by which pioglitazone, and possibly its metabolites like M-VII, protect β-cells in diabetic mice. Their study suggests that pioglitazone can preserve β-cell mass and function, potentially through pathways involving its metabolites (Kanda et al., 2009).

  • Combination Therapies : Nankar and Doble (2017) investigated a hybrid drug combination involving pioglitazone for treating type 2 diabetes in rats. The study's findings could be relevant for understanding how M-VII, as a metabolite, plays a role in such combination therapies (Nankar & Doble, 2017).

  • Pioglitazone in Cardiovascular Treatment : Li et al. (2008) studied pioglitazone's anti-apoptotic and mitochondrial effects, which might be influenced by its metabolites like M-VII, in treating cardiac issues. Their research provides insight into the broader applications of pioglitazone and its metabolites in cardiovascular health (Li et al., 2008).

  • Neuroprotective Effects : Breidert et al. (2002) examined pioglitazone's effect on Parkinson's disease, potentially implicating its metabolites like M-VII in neuroprotection. This study suggests a broader application of pioglitazone and its metabolites in neurodegenerative diseases (Breidert et al., 2002).

  • Effects on Gene Expression in Diabetes : Bogacka et al. (2004) studied pioglitazone's impact on gene expression related to lipid storage, which could involve the actions of metabolites like M-VII. This research contributes to understanding how pioglitazone and its metabolites affect metabolic pathways in diabetes (Bogacka et al., 2004).

  • Wound Healing Applications : Rojewska et al. (2020) encapsulated pioglitazone in nanoparticles for wound healing, suggesting potential applications for its metabolites like M-VII in such therapeutic areas (Rojewska et al., 2020).

Mecanismo De Acción

Target of Action

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes and affects numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

The activation of PPARγ by Pioglitazone increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in improved insulin sensitivity and the enhanced uptake of blood glucose .

Biochemical Pathways

The activation of PPARγ modulates numerous metabolic processes, particularly those related to lipid and glucose homeostasis . This includes promoting insulin sensitivity and improving the uptake of blood glucose

Pharmacokinetics

Pioglitazone is extensively metabolized by hydroxylation and oxidation, with the metabolites also partly converting to glucuronide or sulfate conjugates . The phase 1 metabolites of Pioglitazone, including Hydroxy Pioglitazone (M-VII), have been identified from a hepatocyte incubation . More research is needed to outline the specific ADME properties of Hydroxy Pioglitazone (M-VII) and their impact on bioavailability.

Result of Action

The result of Pioglitazone’s action, and by extension Hydroxy Pioglitazone (M-VII), is the normalization of glycemic levels in adults with type 2 diabetes mellitus . This is achieved through the promotion of insulin sensitivity and the improved uptake of blood glucose .

Action Environment

The action of Pioglitazone and its metabolites, including Hydroxy Pioglitazone (M-VII), can be influenced by the environment in which they are administered. For instance, the identification of phase 1 metabolites of Pioglitazone was achieved using hepatocyte incubation at 37°C

Análisis Bioquímico

Cellular Effects

Hydroxy Pioglitazone (M-VII) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy Pioglitazone (M-VII) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Hydroxy Pioglitazone (M-VII) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Hydroxy Pioglitazone (M-VII) vary with different dosages in animal models. Studies have shown that pioglitazone, the parent compound of Hydroxy Pioglitazone (M-VII), has significant effects in animal models .

Metabolic Pathways

Hydroxy Pioglitazone (M-VII) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name

5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXGNBJVZUQUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849604
Record name 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625853-72-7
Record name 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.